![molecular formula C15H15BrN4O3S B2421336 5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide CAS No. 2034487-84-6](/img/structure/B2421336.png)
5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a complex organic compound that has garnered interest due to its potential applications across various scientific fields. The compound features a bromine atom at the 5-position of the nicotinamide ring and incorporates a methylated thiadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. Here’s an outline of one possible synthetic route:
Bromination: : Introduce a bromine atom into the nicotinamide ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Thiadiazole Moiety: : Synthesize the thiadiazole component via cyclization reactions involving sulfur and nitrogen sources.
Linking Process: : Use a coupling agent to link the nicotinamide and thiadiazole components, resulting in the final compound.
Industrial Production Methods
For industrial production, high-throughput synthesis methods may be employed. This typically involves automated reaction setups, continuous flow reactors, and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the thiadiazole moiety.
Reduction: : Reductive reactions may target the nitro groups, converting them to amines.
Substitution: : Electrophilic substitution reactions can occur at the bromine site on the nicotinamide ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Halogen exchange can be facilitated using reagents such as sodium iodide (NaI) in the presence of a catalyst.
Major Products Formed
Oxidation: : Carboxylic acids, depending on the reaction conditions.
Reduction: : Primary amines or secondary amines.
Substitution: : Halo-substituted derivatives of the parent compound.
Scientific Research Applications
5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide has various applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound’s mechanism of action is often related to its ability to interact with biological molecules and pathways:
Molecular Targets: : Enzymes, receptors, and other macromolecules.
Pathways Involved: : Inhibition or activation of specific biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide can be compared with other similar compounds:
Similar Compounds: : 5-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide, 5-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide.
Unique Aspects: : The presence of the bromine atom may influence its reactivity and interaction with biological targets compared to chlorine or fluorine analogs.
Think this covers what you asked for. Which section piqued your interest most?
Properties
IUPAC Name |
5-bromo-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O3S/c1-19-13-4-2-3-5-14(13)20(24(19,22)23)7-6-18-15(21)11-8-12(16)10-17-9-11/h2-5,8-10H,6-7H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVLZGVXNOMOCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

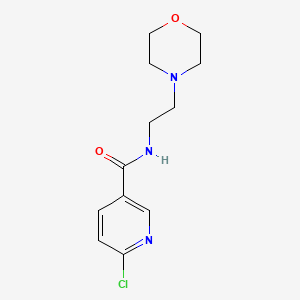

![4-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2421261.png)
![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2421264.png)
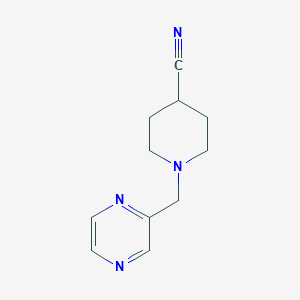
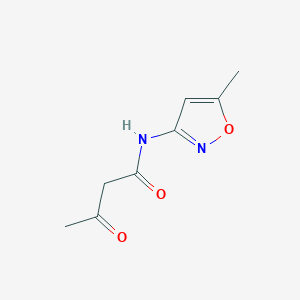
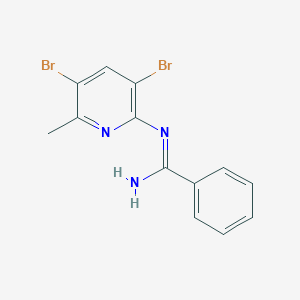
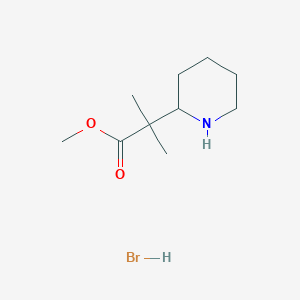
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)
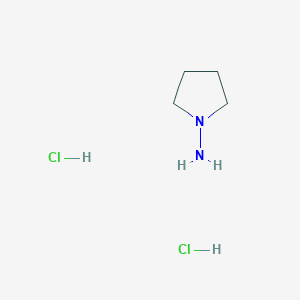
![3,5-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2421273.png)
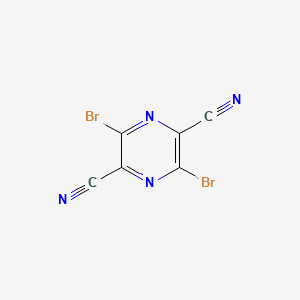
![Butyl 4-{[7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-YL]amino}benzoate](/img/structure/B2421276.png)
